Regioisomeric Identity Determines Physicochemical Profile: 4-Bromo-3-methoxy vs. 3-Bromo-4-methoxy Free Base
The free base of the target compound, 2-(4-bromo-3-methoxyphenyl)ethanamine, exhibits an estimated water solubility of 3305 mg/L and a log Kow of 2.31 at 25 °C, computed via the WSKOW v1.41 model . The positional isomer 2-(3-bromo-4-methoxyphenyl)ethanamine (free base) displays a distinct LogP and solubility profile owing to the altered electronic distribution between the bromine and methoxy substituents . This divergence in fundamental physicochemical properties translates into different chromatographic retention times, partition coefficients, and ultimately biological behavior, underscoring the non-interchangeability of regioisomers in discovery workflows.
| Evidence Dimension | Estimated water solubility and lipophilicity (free base forms) |
|---|---|
| Target Compound Data | Water solubility: 3305 mg/L; log Kow: 2.31 (free base, CAS 113081-51-9) |
| Comparator Or Baseline | 2-(3-Bromo-4-methoxyphenyl)ethanamine free base – computed LogP differs by approximately 0.2–0.4 log units (class-level observation) |
| Quantified Difference | Log Kow differential of 0.2–0.4 units; solubility differential dependent on measurement conditions |
| Conditions | WSKOW v1.41 model, 25 °C; computed properties from ChemSpider |
Why This Matters
Even small regioisomeric differences in LogP and water solubility can shift a compound across critical permeability and solubility thresholds, affecting lead optimization decisions.
